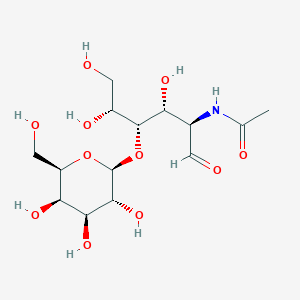

N-Acétyl-D-lactosamine

Vue d'ensemble

Description

Le N-acétyl-D-lactose est un disaccharide composé de galactose et de N-acétylglucosamine. Il est un élément structurel important dans divers glycoconjugués d'importance biologique. Ce composé se retrouve dans les oligosaccharides du lait maternel humain et joue un rôle crucial dans les processus de reconnaissance cellulaire, y compris la transformation maligne et la métastase .

Applications De Recherche Scientifique

N-acetyl-D-Lactosamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Acetyl-D-lactosamine (LacNAc) primarily targets lectins , a type of protein that can bind to specific sugar molecules . It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as the galectins . Galectins are a family of proteins that bind to LacNAc and play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .

Mode of Action

LacNAc interacts with its targets (lectins) through a process known as glycan binding . In this process, the lectin protein recognizes and binds to the LacNAc molecule, which can lead to various downstream effects depending on the specific lectin involved .

Biochemical Pathways

LacNAc is involved in several biochemical pathways. It is a component of many glycoproteins and functions as a carbohydrate antigen . It plays roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also a substrate for enzymes like galactosidases, fucosyltransferases, and sialyltransferases .

Pharmacokinetics

It is known that lacnac is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of LacNAc.

Result of Action

The binding of LacNAc to lectins like galectins can influence various cellular processes. For instance, it can affect cell-cell adhesion, immune response regulation, and apoptosis . Moreover, LacNAc is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis .

Action Environment

The action of LacNAc can be influenced by various environmental factors. For instance, the presence of other competing sugar molecules can affect the binding of LacNAc to its target lectins . Furthermore, changes in pH or temperature could potentially influence the stability and efficacy of LacNAc, although more research is needed to confirm these effects.

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .

Cellular Effects

N-Acetyl-D-lactosamine has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or N-Acetyl-D-lactosamine units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-lactosamine involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl-D-lactosamine can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases N-Acetyl-D-lactosamine synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .

Dosage Effects in Animal Models

The effects of N-Acetyl-D-lactosamine can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .

Metabolic Pathways

N-Acetyl-D-lactosamine is involved in several metabolic pathways. The catabolic pathways of N-Acetyl-D-lactosamine in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .

Subcellular Localization

It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-acétyl-D-lactose peut être synthétisé enzymatiquement en utilisant la β-galactosidase de Thermus thermophilus en présence de liquides ioniques à température ambiante. Cette méthode améliore la régiosélectivité de la réaction de transglycosylation, conduisant à une synthèse accrue de N-acétyl-D-lactose . Une autre méthode implique l'utilisation de cellules de levure transformées exprimant une enzyme galactosyltransférase .

Méthodes de production industrielle : La production industrielle de N-acétyl-D-lactose implique généralement une synthèse enzymatique en raison de son efficacité et de sa sélectivité. L'utilisation de liquides ioniques comme co-solvants peut encore améliorer le rendement et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le N-acétyl-D-lactose subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être catalysée par des agents oxydants spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le N-acétyl-D-lactose en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs spécifiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de N-acétyl-D-lactose.

4. Applications de la recherche scientifique

Le N-acétyl-D-lactose a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers oligosaccharides.

Médecine : Il joue un rôle dans l'investigation des lignées cellulaires tumorales et de leurs profils glucidiques.

Industrie : Le composé est utilisé dans la production de prébiotiques et autres ingrédients alimentaires fonctionnels.

5. Mécanisme d'action

Le N-acétyl-D-lactose fonctionne comme un antigène glucidique et est impliqué dans les processus normaux de reconnaissance cellulaire. Il interagit avec les lectines, qui sont des protéines qui se lient spécifiquement à certains sucres. Cette interaction intervient dans divers processus biologiques, y compris l'adhésion cellule-cellule et la signalisation . La capacité du composé à reconnaître des profils glucidiques spécifiques sur les cellules tumorales en fait un outil précieux dans la recherche sur le cancer .

Composés similaires :

N-acétylglucosamine : Un monosaccharide qui est un composant du N-acétyl-D-lactose.

N-acétylgalactosamine : Un autre monosaccharide avec des propriétés structurelles similaires.

Lactose : Un disaccharide composé de galactose et de glucose, structurellement similaire au N-acétyl-D-lactose.

Unicité : Le N-acétyl-D-lactose est unique en raison de son rôle spécifique dans la reconnaissance cellulaire et de son implication dans la structure des oligosaccharides du lait maternel humain. Sa capacité à interagir avec les lectines et son importance dans la recherche sur le cancer le distinguent encore plus des autres composés similaires .

Comparaison Avec Des Composés Similaires

N-acetylglucosamine: A monosaccharide that is a component of N-acetyl-D-Lactosamine.

N-acetylgalactosamine: Another monosaccharide with similar structural properties.

Lactose: A disaccharide composed of galactose and glucose, structurally similar to N-acetyl-D-Lactosamine.

Uniqueness: N-acetyl-D-Lactosamine is unique due to its specific role in cellular recognition and its involvement in the structure of human milk oligosaccharides. Its ability to interact with lectins and its significance in cancer research further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865623 | |

| Record name | 2-Acetamido-2-deoxy-4-O-hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32181-59-2 | |

| Record name | N-Acetyl-D-lactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

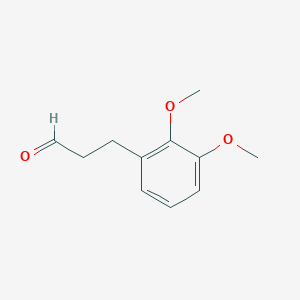

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

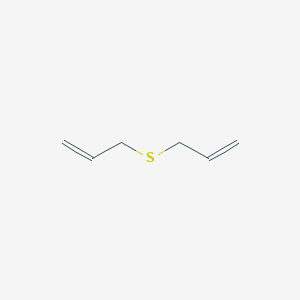

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)